molecular formula C23H22FN7O2 B2817233 1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923218-31-9

1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2817233
CAS RN: 923218-31-9
M. Wt: 447.474
InChI Key: ALXGZJJZTULFMJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds. These compounds are characterized by a purine ring (a type of heterocyclic aromatic organic compound), which is fused with a [1,2,4]triazine ring (another type of heterocyclic compound). The presence of fluorophenyl and aminoethyl functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis process for this compound is not available, compounds of this class are typically synthesized through a series of reactions involving aromatic nucleophilic substitution and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the purine and triazine rings, along with the attached functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aminoethyl and fluorophenyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties that could be predicted include a high degree of aromaticity due to the fused ring system, potential hydrogen bonding due to the presence of the amino group, and potential lipophilicity due to the presence of the phenyl groups .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer, Anti-HIV-1, and Antimicrobial Activities : Research has detailed the synthesis of some new triazino and triazolo[4,3-e]purine derivatives, showing significant in vitro anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Some compounds also displayed moderate anti-HIV-1 activity and substantial antimicrobial effectiveness against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).

  • Antitumor Activity and Vascular Relaxing Effect : Novel purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f] purines have been synthesized, with one compound showing activity against P 388 leukemia. While the vascular relaxing effects of some derivatives were explored, none demonstrated potent activity (Ueda et al., 1987).

  • Molluscicidal Agents : A study introduced new fluorine substituted triazinone derivatives as molluscicidal agents against snails responsible for Bilharziasis diseases, comparing their efficacy with the standard drug, Baylucide (Al-Romaizan et al., 2014).

  • Facile Synthesis of Triazinopurines : The reaction of diamino xanthine with diketones in the presence of boric acid or polyphosphoric acid led to the synthesis of [1,2,4]triazino[3,2-f]purines, contributing to the chemical knowledge base of purine derivatives (Ueda et al., 1988).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and properties. Some [1,2,4]triazino[3,4-f]purine derivatives have been found to have anticancer and antimicrobial activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure and properties, and investigation of its potential biological activities .

properties

IUPAC Name

1-[2-(2-fluoroanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-28-20-19(21(32)29(2)23(28)33)30-14-18(15-8-4-3-5-9-15)27-31(22(30)26-20)13-12-25-17-11-7-6-10-16(17)24/h3-11,25H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXGZJJZTULFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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